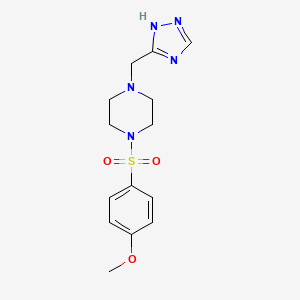
1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a methoxyphenylsulfonyl group and a 1H-1,2,4-triazol-5-ylmethyl group, making it a unique molecule with interesting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 4-methoxybenzenesulfonyl chloride to introduce the sulfonyl group. Subsequently, the triazole moiety can be introduced through a nucleophilic substitution reaction with 1H-1,2,4-triazole-5-carbaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine nitrogen atoms can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require strong electrophiles and may be performed in polar aprotic solvents.
Major Products Formed:
Oxidation of the methoxy group results in the formation of 1-(4-hydroxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine.
Reduction of the sulfonyl group yields 1-(4-methoxyphenyl)sulfanyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine.
Substitution reactions can lead to a variety of products depending on the electrophile used.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a hydrogen bond acceptor, while the triazole ring can participate in π-π interactions, influencing the compound's binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-methoxyphenyl)sulfonyl-piperazine
4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-22-12-2-4-13(5-3-12)23(20,21)19-8-6-18(7-9-19)10-14-15-11-16-17-14/h2-5,11H,6-10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMJHWHTXSHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-benzothiophen-7-ylmethyl)-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979111.png)
![N-[2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethyl]-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979112.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6979118.png)
![2-fluoro-6-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6979125.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6979129.png)

![2-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979153.png)
![3,5-dimethyl-4-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6979164.png)
![4-[2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]-1-hydroxyethyl]benzonitrile](/img/structure/B6979173.png)
![3-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6979178.png)


![1'-(1H-indazol-6-ylmethyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6979192.png)
![(1R,2S)-2-(2-methylphenyl)-N-[(3-methyltriazol-4-yl)methyl]cyclopropan-1-amine](/img/structure/B6979200.png)
